Cas no 74058-71-2 (N-Benzylpalmitamide)
N-Benzylpalmitamide Chemical and Physical Properties
Names and Identifiers
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- HexadecanaMide, N-(phenylMethyl)-
- N-benzylpalmitamide
- N-benzylhexadecanamide
- N-benzyl-hexadecanamide
- N-benzylhexylhexadecanamide
- N-Benzyl-palmitamid
- N-Benzyl-palmitinamid
- N-hexadecanoyl benzylamine
- Macamide 1
- [ "" ]
- Macamide B
- Hexadecanamide, N-benzyl-
- N-(Phenylmethyl)-hexadecanamide
- 1M5UVS8JUU
- MLGPKWUKOQAAGI-UHFFFAOYSA-N
- STL454868
- LMFA08020155
- BDBM50438776
- FT-0775820
- MacamideB
- CS-0022546
- N-Benzyl Hexadecanamide
- Q27252600
- UNII-1M5UVS8JUU
- CHEMBL2415102
- CHEBI:140849
- MFCD00378779
- MS-25310
- AKOS002676451
- HY-N2365
- N-Benzylhexadecanamide;Macamide 1
- DTXSID50458532
- AC-34557
- SCHEMBL2166861
- 74058-71-2
- DB-255639
- N-Benzylpalmitamide
-
- MDL: MFCD00378779
- Inchi: 1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25)
- InChI Key: MLGPKWUKOQAAGI-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCCCCCCCCCC)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 345.30300
- Monoisotopic Mass: 345.303164868 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 16
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- Molecular Weight: 345.6
- XLogP3: 8.4
Experimental Properties
- Color/Form: Powder
- Density: 0.919±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 95-96 ºC
- Solubility: Insuluble (2.8E-4 g/L) (25 ºC),
- PSA: 32.59000
- LogP: 7.62440
N-Benzylpalmitamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139273-10mg |
N-Benzylpalmitamide |
74058-71-2 | 95% | 10mg |
$157.50 | 2023-09-01 | |
| Alichem | A019139273-250mg |
N-Benzylpalmitamide |
74058-71-2 | 95% | 250mg |
$365.16 | 2023-09-01 | |
| Alichem | A019139273-1g |
N-Benzylpalmitamide |
74058-71-2 | 95% | 1g |
$877.10 | 2023-09-01 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B25553-20mg |
Macamide B |
74058-71-2 | ,HPLC≥98% | 20mg |
¥1200.00 | 2021-09-02 | |
| ChemScence | CS-0022546-1mg |
N-Benzylpalmitamide |
74058-71-2 | 98.39% | 1mg |
$85.0 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1820-100mg |
Macamide B |
74058-71-2 | 98% | 100mg |
$190 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1820-20mg |
Macamide B |
74058-71-2 | 98% | 20mg |
$50 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10368-10mg |
N-Benzylpalmitamide |
74058-71-2 | 98% | 10mg |
¥327.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10368-50mg |
N-Benzylpalmitamide |
74058-71-2 | 98% | 50mg |
¥1199.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10368-100mg |
N-Benzylpalmitamide |
74058-71-2 | 98% | 100mg |
¥2045.00 | 2023-09-09 |
N-Benzylpalmitamide Suppliers
N-Benzylpalmitamide Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on N-Benzylpalmitamide
N-Benzylpalmitamide (CAS 74058-71-2): Properties, Applications, and Market Insights
N-Benzylpalmitamide (CAS 74058-71-2), also known as benzyl palmitamide or palmitoyl benzylamide, is a bioactive fatty acid amide that has garnered significant attention in pharmaceutical and cosmetic research. This compound belongs to the class of N-acyl amides, which are known for their diverse biological activities. With the increasing interest in natural and synthetic bioactive compounds, N-Benzylpalmitamide has emerged as a subject of study due to its potential therapeutic and industrial applications.
The molecular structure of N-Benzylpalmitamide consists of a palmitic acid moiety linked to a benzylamine group through an amide bond. This unique configuration contributes to its lipophilic nature, making it soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Researchers have explored its role in modulating cellular pathways, particularly in the context of skin health and anti-inflammatory responses, aligning with current trends in personalized medicine and wellness.
One of the most discussed applications of N-Benzylpalmitamide is in the cosmeceutical industry. With the global demand for anti-aging skincare products on the rise, this compound has been investigated for its potential to enhance skin barrier function and reduce oxidative stress. Studies suggest that it may interact with endocannabinoid receptors, a hot topic in dermatological research, offering a novel approach to addressing skin concerns like dryness and irritation.
In addition to its cosmetic applications, N-Benzylpalmitamide has been studied for its possible role in neurological health. The growing public interest in cognitive enhancers and neuroprotective agents has led researchers to examine its effects on neuronal cells. Preliminary findings indicate that it might influence cellular signaling pathways associated with neuroinflammation, a key area of focus in neurodegenerative disease research.
The synthesis of N-Benzylpalmitamide typically involves the reaction between palmitoyl chloride and benzylamine under controlled conditions. This process highlights the importance of green chemistry principles, another trending topic in the chemical industry, as researchers seek to optimize yield while minimizing environmental impact. Analytical techniques such as HPLC and mass spectrometry are commonly employed to ensure the purity of the final product.
From a commercial perspective, the market for N-Benzylpalmitamide has shown steady growth, particularly in regions with strong pharmaceutical and cosmetic sectors. The increasing popularity of plant-derived actives and bio-based ingredients has created new opportunities for this compound. Manufacturers are focusing on developing high-purity grades to meet the stringent requirements of research and formulation applications.
Quality control is paramount when working with N-Benzylpalmitamide. Reputable suppliers provide comprehensive analytical data, including certificates of analysis (CoA) that detail parameters such as melting point (typically ranging from 95-98°C), molecular weight (373.6 g/mol), and purity (often ≥98%). These specifications are crucial for researchers and formulators who require consistent material for their studies and product development.
Storage and handling recommendations for N-Benzylpalmitamide emphasize protection from moisture and light, with suggested storage at 2-8°C in airtight containers. These precautions maintain the compound's stability and extend its shelf life, important considerations for both laboratory and industrial applications. The powder form of the material facilitates accurate weighing and incorporation into various formulations.
Recent patent activity surrounding N-Benzylpalmitamide reflects the growing commercial interest in this compound. Several applications have emerged in the areas of topical formulations and nutraceutical compositions, particularly those targeting skin health and cellular protection. This intellectual property landscape underscores the compound's potential value in developing next-generation health and wellness products.
As research continues to uncover the mechanisms of action and potential benefits of N-Benzylpalmitamide, its profile in scientific literature is expanding. The compound's unique properties position it at the intersection of several trending research areas, including lipid signaling, skin microbiome modulation, and natural product chemistry. These connections make it a compelling subject for further investigation and potential commercialization.
For researchers and product developers considering N-Benzylpalmitamide, it's essential to stay informed about the latest studies and regulatory developments. The compound's status as a non-toxic, biocompatible material enhances its appeal for various applications, but thorough testing and evaluation remain crucial for specific use cases. As with any bioactive compound, proper characterization and safety assessment should precede formulation development.
The future outlook for N-Benzylpalmitamide appears promising, with potential applications extending beyond current uses. The growing emphasis on multifunctional ingredients in personal care and the increasing understanding of lipid-mediated biological processes may drive further interest in this versatile compound. Ongoing research will likely reveal additional therapeutic targets and formulation opportunities in the coming years.
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